molecular formula C8H12N2 B154071 4,5-Dimethyl-1,2-phenylenediamine CAS No. 3171-45-7

4,5-Dimethyl-1,2-phenylenediamine

Cat. No. B154071
CAS RN: 3171-45-7
M. Wt: 136.19 g/mol
InChI Key: XSZYBMMYQCYIPC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,2-phenylenediamine (DMPDA) is a derivative of o-phenylenediamine with two methyl groups attached to the benzene ring. It is a compound of interest due to its potential applications in various chemical reactions and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of DMPDA-related compounds often involves condensation reactions. For instance, the reaction of 5-methylsalicylaldehyde with DMPDA in the presence of metal ions like copper(II) and lanthanides such as Eu(III), Gd(III), and Yb(III) can yield complexes with salen-type Schiff bases . These reactions are typically carried out under controlled conditions and can lead to the formation of various ligands and complexes, which are characterized by spectroscopic methods and elemental analysis.

Molecular Structure Analysis

The molecular structure of DMPDA has been extensively studied using various spectroscopic techniques. Vibrational spectra (FT-IR and FT-Raman), electronic spectra (UV-Vis), and NMR (1H and 13C) have been employed to determine the stereochemical structure of DMPDA . Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental methods to provide a detailed understanding of the compound's structure, including bond lengths and angles.

Chemical Reactions Analysis

DMPDA can participate in various chemical reactions due to its reactive amine groups. For example, it can act as a reagent for selenium, forming a red-colored compound with selenium (IV) that has an absorption maximum in the visible region, indicating its potential use in photometric and qualitative analysis . The reagent's selectivity and sensitivity for selenium highlight its utility in chemical assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of DMPDA and its derivatives have been investigated through experimental and theoretical analyses. The compound's vibrational spectra, UV absorption spectrum, and NMR chemical shifts provide insights into its reactivity . Additionally, thermodynamic properties such as heat capacity, entropy, enthalpy changes, and their correlation with temperature have been studied, revealing the compound's stability and reactivity under different conditions . The mesomorphic properties of related dimers have also been explored, showing a range of phase-transition behaviors and providing information on the molecular conformations that influence these properties .

Scientific Research Applications

1. Organic Building Blocks

  • Application: 4,5-Dimethyl-1,2-phenylenediamine is used as an organic building block in the synthesis of various organic compounds .
  • Results: The outcomes would vary depending on the specific synthesis. In general, the use of 4,5-Dimethyl-1,2-phenylenediamine as a building block can facilitate the synthesis of complex organic compounds .

2. Photometric and Qualitative Reagent for Selenium

  • Application: A derivative of 4,5-Dimethyl-1,2-phenylenediamine, 4-Dimethylamino-1,2-phenylenediamine, has been investigated as a photometric and qualitative reagent for selenium.
  • Results: The use of this derivative as a reagent can enable the detection and quantification of selenium.

3. Electrochemical Approach for Recognition and Quantification of p-Phenylenediamine

  • Application: 4,5-Dimethyl-1,2-phenylenediamine has been used in the electrochemical recognition and quantification of p-phenylenediamine .
  • Method of Application: This involves using 4,5-Dimethyl-1,2-phenylenediamine in an electrochemical cell and measuring the resulting electrochemical response when p-phenylenediamine is present .
  • Results: This approach allows for the recognition and quantification of p-phenylenediamine .

4. Determination of Vitamin C

  • Application: 4,5-Dimethyl-1,2-phenylenediamine (DMPD) has been investigated as a fluorescent reagent for the determination of vitamin C .
  • Method of Application: This involves reacting DMPD with vitamin C under controlled conditions and then measuring the resulting fluorescence .
  • Results: The use of DMPD as a reagent can enable the detection and quantification of vitamin C .

5. Synthesis of Cu (II) Complex

  • Application: 4,5-Dimethyl-1,2-phenylenediamine (Dmpda) has been used in the one-pot synthesis of a Cu (II) complex .
  • Method of Application: This involves reacting Dmpda with the [Cu 2 (Piv) 4 (HPiv) 2] complex in the presence of atmospheric oxygen .
  • Results: This method allows for the synthesis of a Cu (II) complex with a hard-to-access symmetric bis-azoligand .

6. Vulcanization of Rubber

  • Application: 4,5-Dimethyl-1,2-phenylenediamine has been used as an accelerator for the vulcanization of rubber .
  • Results: The use of 4,5-Dimethyl-1,2-phenylenediamine can speed up the vulcanization process, resulting in rubber with improved properties .

7. Synthesis of Alpha-Ribazole-5’-Phosphate

  • Application: 4,5-Dimethyl-1,2-phenylenediamine has been used in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .
  • Method of Application: This involves reacting 4,5-Dimethyl-1,2-phenylenediamine with NAMN and DMB under controlled conditions .
  • Results: This method allows for the synthesis of alpha-ribazole-5’-phosphate .

8. Oxidase Tests

  • Application: 4,5-Dimethyl-1,2-phenylenediamine has been used in oxidase tests .
  • Results: The use of 4,5-Dimethyl-1,2-phenylenediamine can help determine the presence of certain types of bacteria .

9. Laboratory Chemicals

  • Application: 4,5-Dimethyl-1,2-phenylenediamine is used as a laboratory chemical .
  • Results: The outcomes would vary depending on the specific experiment. In general, the use of 4,5-Dimethyl-1,2-phenylenediamine can facilitate various laboratory procedures .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation. It is harmful in contact with skin or if inhaled . Immediate medical attention is required in case of contact .

Relevant Papers

Several papers have been published on 4,5-Dimethyl-1,2-phenylenediamine. These include studies on its synthesis , molecular structure , chemical reactions , and safety and hazards . Further details can be found in the respective papers .

properties

IUPAC Name

4,5-dimethylbenzene-1,2-diamine
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InChI

InChI=1S/C8H12N2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XSZYBMMYQCYIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12N2
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DSSTOX Substance ID

DTXSID1062885
Record name 1,2-Benzenediamine, 4,5-dimethyl-
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Molecular Weight

136.19 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 4,5-Dimethyl-1,2-phenylenediamine
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Product Name

4,5-Dimethyl-1,2-phenylenediamine

CAS RN

3171-45-7
Record name 4,5-Dimethyl-1,2-phenylenediamine
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Record name 4,5-Dimethyl-1,2-phenylenediamine
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Record name 1,2-Benzenediamine, 4,5-dimethyl-
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Record name 1,2-Benzenediamine, 4,5-dimethyl-
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Record name 4,5-dimethyl-o-phenylenediamine
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Record name 4,5-DIMETHYL-O-PHENYLENEDIAMINE
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Synthesis routes and methods

Procedure details

A mixture of 4,6-dimethyl-2-nitroaniline (1.66 g, 10.0 mmole) and 10% Pd/C (200 mg) in ethanol (35 mL) was hydrogenated for 2 h at room temperature under 25 psi H2. The catalyst was removed by filtration with celite and the solvent was removed by rota-evaporation to give 1.300 g (96%) of 1,2-diamino-4,5-dimethylbenzene as a brown solid. 1H NMR (CDCl3): 6.449 (s, 1H), 6.469 (s, 1H), 3.327 (br, 2H), 3.259 (br, 2H), 2.190 (s, 3H), 2.159 (s, 3H).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
415
Citations
SA Nikolaevskii, MA Kiskin, AG Starikov… - Russian Journal of …, 2019 - Springer
The one-pot synthesis of the Cu(II) complex with hard to access symmetric bis-azoligand is carried out by the reaction of 4,5-dimethyl-1,2-phenylenediamine (Dmpda) with the [Cu 2 (Piv…
Number of citations: 26 link.springer.com
F Zamani, M Zendehdel, A Mobinikhaledi… - Microporous and …, 2015 - Elsevier
A new hybrid antibacterial material was developed by post synthesis grafting method. 3-aminopropyl triethoxysilane (3-APTES) was first anchored over MCM-41 and NaY Zeolite upon …
Number of citations: 12 www.sciencedirect.com
R Kannappan, S Tanase, DM Tooke, AL Spek… - Polyhedron, 2004 - Elsevier
The preparation of the tetradentate dianionic ligand N,N′-bis(3,5-di-t-butylsalicylidene)-4,5-dimethyl-1,2-phenylenediamine [H 2 L] is described, together with the corresponding …
Number of citations: 43 www.sciencedirect.com
MT Kaczmarek, J Strzelec, M Kubicki, J Kováč… - Polyhedron, 2021 - Elsevier
This article presents the template condensation reactions of 5-methylsalicylaldehyde with 4,5-dimethyl-1,2-phenylenediamine in the presence of copper(II) ion and selected lanthanide(…
Number of citations: 0 www.sciencedirect.com
M Zendehdel, A Mobinikhaledi, Z Mortezaei - Journal of the Iranian …, 2015 - Springer
In this work, transition metal (M = Cu(II), Mn(II), Co(II), Ni(II)) complexes of tetradentate Schiff base ligand H 2 L: (C 22 H 20 N 2 O 2 ) have been introduced to cavity of zeolite-Y by …
Number of citations: 7 link.springer.com
PV Guerra, VA Yaylayan - Food chemistry, 2013 - Elsevier
The chemical interaction of 2,3-butanedione with amino acids through Strecker reaction has been studied extensively. However, the formation of previously reported 4,5-dimethyl-1,2-…
Number of citations: 5 www.sciencedirect.com
IL Eremenko, AE Malkov, AA Sidorov… - Mendeleev …, 2003 - pubs.rsc.org
Unexpected condensation of 4,5-dimethyl-1,2-phenylenediamine with phthalaldehyde to 4,5-dimethyldiisoindolo[2,1-a:1,2-c]quinoxal Page 1 Mendeleev Communications Electronic Version, Issue 1, 2003 1 Unexpected …
Number of citations: 4 pubs.rsc.org
AE Malkov, AA Sidorov, GG Aleksandrov… - Russian chemical …, 2003 - Springer
Unusual condensation of 4,5-dimethyl-1,2-phenylenediamine with phthalaldehyde in the presence of NiII
Number of citations: 4 link.springer.com
S Arora - 2011 - dr.ddn.upes.ac.in
Heterocyclic compounds exhibited remarkable pharmacological activities. Literature indicates that compounds of pyrimidine, pyridine, benzimidazole nucleus have wide range of …
Number of citations: 2 dr.ddn.upes.ac.in
RG Mohamed, FM Elantabli, NH Helal… - Spectrochimica Acta Part …, 2015 - Elsevier
Thermal reaction of M(CO) 6 (M = Cr, Mo or W) with a Schiff base (DMPA) derived from the condensation of 4,5-dimethyl-1,2-phenylenediamine and pyridine-2-carboxaldehyde in THF …
Number of citations: 20 www.sciencedirect.com

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